molecular formula C10H9Br2F3O B13621312 1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene

1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene

Cat. No.: B13621312
M. Wt: 361.98 g/mol
InChI Key: KVOOCUTZKXNYRZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with bromine and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene typically involves multiple steps. One common method includes the bromination of 4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperatures and an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and trifluoroethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Bromo-2,4,5-trifluorobenzene
  • 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Uniqueness

1-Bromo-4-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene is unique due to its specific substitution pattern and the presence of both bromine and trifluoroethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H9Br2F3O

Molecular Weight

361.98 g/mol

IUPAC Name

1-bromo-4-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene

InChI

InChI=1S/C10H9Br2F3O/c11-5-9(16-6-10(13,14)15)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2

InChI Key

KVOOCUTZKXNYRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CBr)OCC(F)(F)F)Br

Origin of Product

United States

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